molecular formula C21H41NO3S B13086771 N-Palmitoyl-L-methionine

N-Palmitoyl-L-methionine

Cat. No.: B13086771
M. Wt: 387.6 g/mol
InChI Key: FCVASHHBGGKTGT-IBGZPJMESA-N
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Description

Classification within N-Acylated Amino Acids and Lipid Signaling Molecules

N-Palmitoyl-L-methionine is classified as an N-acyl-amino acid. nih.gov This classification falls under the broader category of fatty amides, which are part of the larger class of fatty acyls. nih.gov The LIPID MAPS (LIPID Metabolites and Pathways Strategy) classification system places N-acyl amino acids under the code FA0805. lipidmaps.orglipidmaps.org Specifically, this compound is identified by the LIPID MAPS ID LMFA08020109. nih.gov

N-acyl amides, the larger group to which this compound belongs, are recognized as a general class of endogenous fatty acid compounds. wikipedia.org These molecules are characterized by a fatty acyl group linked to a primary amine metabolite through an amide bond. wikipedia.org This group includes conjugates of fatty acids with amino acids, neurotransmitters, and other small molecules. wikipedia.org Many N-acyl amides function as lipid signaling molecules, playing roles in a wide array of physiological processes. wikipedia.org

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C21H41NO3S
Molecular Weight 387.6 g/mol
IUPAC Name (2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoic acid
ChEBI ID 190106
PubChem CID 486207
LIPID MAPS ID LMFA08020109

Data sourced from PubChem and ChEBI databases. nih.govebi.ac.uk

Distinctive Characteristics within the N-Acylamide Class

The distinctiveness of this compound within the N-acylamide class stems from the specific combination of its two constituent parts: the palmitoyl (B13399708) group and the L-methionine residue.

The palmitoyl group is a 16-carbon saturated fatty acyl chain derived from palmitic acid. Palmitoylation, the attachment of palmitoyl groups to proteins, is a well-known post-translational modification that increases the hydrophobicity of proteins, contributing to their association with cell membranes. wikipedia.org This process is crucial for the subcellular trafficking of proteins and for modulating protein-protein interactions. wikipedia.org While this compound is not a protein, the presence of the palmitoyl chain imparts a significant lipid character to the molecule, likely influencing its interaction with cellular membranes and other lipophilic environments.

The L-methionine residue is an essential amino acid with a sulfur-containing side chain. nih.gov Methionine plays a central role in metabolism, including protein synthesis and as a precursor for other important molecules like S-adenosylmethionine (SAM), which is a universal methyl donor for the methylation of DNA, RNA, and proteins. nih.gov The methionine component of this compound could potentially influence its metabolic fate and biological activity, distinguishing it from N-acylamides containing other amino acids. For instance, studies on N-acylated methionine have noted its susceptibility to electrochemical oxidation on the side chain, a property that might not be shared by N-acylamides of other amino acids like glycine (B1666218) or alanine. science.gov

Conceptual Framework of Biological Significance in Cellular Systems

While direct experimental evidence detailing the biological significance of this compound is limited, a conceptual framework can be constructed based on the known functions of its components and related molecules.

N-acylamides as a class are known to have diverse signaling functions in physiology, including roles in cardiovascular function, metabolic homeostasis, pain, and inflammation. wikipedia.org They can interact with various receptors and channels, including G-protein coupled receptors and transient receptor potential (TRP) channels. wikipedia.org

The presence of the palmitoyl group suggests a potential for this compound to interact with lipid membranes and lipid-binding proteins. Other N-palmitoylated amides, such as N-palmitoyl-glycine and palmitoylethanolamide (B50096) (PEA), are recognized as endogenous signaling lipids with roles in modulating calcium influx, nitric oxide production, and inflammation. researchgate.netjbr-pub.org.cn

Furthermore, the methionine component links this compound to sulfur amino acid metabolism. Methionine itself is crucial for cellular health, and its metabolism is often altered in various diseases. nih.govdrugbank.com The acylation of methionine to form this compound could represent a metabolic pathway that modulates the availability of free methionine or generates a novel signaling molecule. The enzymatic synthesis of N-acyl-L-methionine derivatives has been demonstrated, indicating that cellular mechanisms for their production exist. researchgate.net The potential for this molecule to be metabolized by enzymes that act on other N-acyl amino acids also exists. For example, a bifunctional cytochrome P450 from Priestia megaterium has been shown to have catalytic activity with this compound. uniprot.org

Properties

Molecular Formula

C21H41NO3S

Molecular Weight

387.6 g/mol

IUPAC Name

(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C21H41NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)22-19(21(24)25)17-18-26-2/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25)/t19-/m0/s1

InChI Key

FCVASHHBGGKTGT-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Synthesis and Biotransformation of N Palmitoyl L Methionine

Enzymatic Biosynthesis Pathways of N-Acylated Amino Acids

The biosynthesis of N-acyl amino acids is a complex process involving several enzymatic pathways. These pathways can be broadly categorized into ATP-dependent and ATP-independent mechanisms. nih.govresearchgate.net ATP-dependent pathways utilize enzymes like acyl-adenylating enzymes to activate the fatty acid, while ATP-independent pathways often involve hydrolases such as lipases and aminoacylases. nih.govresearchgate.net

Aminoacylases are a class of hydrolases that can catalyze the formation of N-acyl amino acids. d-nb.info These enzymes, such as Aminoacylase I, are involved in the reversible reaction of N-acylation. wikipedia.org For instance, aminoacylases from Streptomyces ambofaciens have been shown to catalyze the acylation of various L-amino acids, including methionine, on their α-amino group. nih.gov The catalytic activity of these enzymes can be influenced by factors such as the nature of the amino acid and the length of the fatty acid acyl donor. nih.gov The addition of certain ions, like cobalt, has been shown to significantly increase the reaction rate of N-acylation catalyzed by these aminoacylases. nih.gov

A study on aminoacylases from Streptomyces ambofaciens demonstrated their ability to acylate 14 of the 20 proteogenic L-amino acids using undecylenoic acid as the acyl donor. nih.gov Among the tested amino acids, methionine was shown to be preferentially acylated. nih.gov

Lipases, another class of hydrolases, can also catalyze the synthesis of N-acyl amino acids. nih.govresearchgate.net The mechanism often involves the formation of an acyl-enzyme intermediate, which then reacts with the amino acid to form the N-acyl amino acid. researchgate.net However, the efficiency of lipases in acylating the α-amine of amino acids can be low, with better results often achieved when using fatty acid esters as acyl donors. nih.gov Some studies have shown that immobilized lipases can be used for the synthesis of N-acyl glycines, but the substrate scope for bulkier amino acids remains a challenge. nih.gov

In mammals, the enzyme Peptidase M20 Domain Containing 1 (PM20D1) has been identified as a key player in the endogenous synthesis and hydrolysis of N-acyl amino acids. nih.govescholarship.orgnih.gov PM20D1 is a secreted, bidirectional enzyme that can catalyze the condensation of fatty acids and amino acids to form N-acyl amino acids, as well as the reverse hydrolytic reaction. nih.govescholarship.org Increased levels of circulating PM20D1 in mice have been shown to lead to an increase in various N-acyl amino acids in the blood. escholarship.org While the biosynthesis of N-acyl amino acids was a long-standing question, the discovery of PM20D1's function has provided significant insight into this process. nih.gov

The enzymatic synthesis of N-acyl amino acids requires specific precursors and is governed by the substrate specificity of the enzymes involved. The primary precursors are a fatty acid (or its activated form) and an amino acid. frontiersin.org

For ATP-dependent enzymes, the fatty acid is often activated to an acyl-adenylate or an acyl-CoA thioester. d-nb.info The substrate specificity of these enzymes can vary. For example, acyltransferase domains of polyketide synthases exhibit specificity for certain acyl-CoA substrates. nih.gov

In the case of ATP-independent hydrolases like aminoacylases and lipases, the substrate specificity can be influenced by the structure of both the fatty acid and the amino acid. nih.govnih.gov For instance, a study on aminoacylases from Streptomyces ambofaciens showed that the length of the fatty acid chain influenced the conversion yield in the N-acylation of amino acids. nih.gov Similarly, the nature of the amino acid (e.g., polar, charged, aromatic) also affects the efficiency of the acylation reaction. nih.gov

Table 1: Key Enzymes in N-Acyl Amino Acid Biosynthesis

Enzyme Class Example(s) Mechanism Key Characteristics
Aminoacylases Aminoacylase I, Porcine Kidney Aminoacylase ATP-independent hydrolysis/synthesis Can catalyze the N-acylation of the α-amino group of various amino acids. wikipedia.orgnih.gov
Lipases Candida antarctica lipase (B570770) B (CALB) ATP-independent hydrolysis/synthesis Often form an acyl-enzyme intermediate; may have limited efficiency for α-amine acylation. researchgate.netnih.gov
Peptidases PM20D1 Bidirectional condensation/hydrolysis Secreted enzyme responsible for endogenous synthesis and degradation of N-acyl amino acids in mammals. nih.govescholarship.org
Acyl-adenylating enzymes N-acyl amino acid synthases (NAS) ATP-dependent synthesis Activate fatty acids to acyl-adenylates for subsequent reaction with amino acids. d-nb.info

Chemical Synthesis Methodologies for Research Applications

For research and industrial purposes, chemical synthesis provides a reliable method for producing N-Palmitoyl-L-methionine and other N-acyl amino acids. d-nb.info

A common method for the chemical synthesis of N-acyl amino acids is the Schotten-Baumann reaction. iaea.org This method typically involves the acylation of an amino acid with an acyl chloride in the presence of a base. google.com For the synthesis of this compound, L-methionine is reacted with palmitoyl (B13399708) chloride. The reaction is usually carried out under controlled temperature conditions (e.g., 0–4°C) to minimize side reactions. The choice of solvent, such as dichloromethane (B109758) or tetrahydrofuran, is also a critical parameter. Following the reaction, purification steps like column chromatography or recrystallization are necessary to obtain the pure product.

Table 2: Chemical Synthesis Parameters for this compound

Parameter Typical Condition Purpose
Reactants L-methionine, Palmitoyl chloride Formation of the amide bond.
Stoichiometry e.g., 1:1.2 (methionine:palmitoyl chloride) To ensure complete acylation of the amino acid.
Solvent Dichloromethane or THF To dissolve reactants and facilitate the reaction.
Temperature 0–4°C To control the reaction rate and minimize side products.
Purification Column chromatography or recrystallization To isolate the high-purity this compound.

Optimization of Reaction Conditions for Yield and Purity in Research

The synthesis of this compound, typically achieved through the acylation of L-methionine with a palmitoyl group donor, is subject to optimization of several reaction parameters to maximize both yield and purity. Research into the synthesis of similar N-acyl amino acids, such as N-acetyl-L-methionine, provides a framework for the key conditions that must be controlled. google.com The reaction generally involves the nucleophilic attack of the amino group of L-methionine on an activated palmitoyl derivative, such as palmitoyl chloride or acetic anhydride. google.com

Key parameters optimized in research settings include temperature, pH, molar ratio of reactants, and the choice of solvent. The temperature is controlled to ensure a sufficient reaction rate without promoting side reactions or degradation of the product. The pH is a critical factor, as it must be maintained in a range that keeps the amino group of L-methionine sufficiently nucleophilic while minimizing hydrolysis of the acylating agent. google.com This is often achieved by the continuous addition of an aqueous alkali, such as sodium hydroxide, to neutralize the acid byproduct of the reaction and maintain a pH between 6.5 and 10.0. google.com The molar ratio of the acylating agent to L-methionine is also carefully controlled; an excess of the acylating agent can drive the reaction to completion but may also lead to the formation of impurities that complicate purification.

Post-reaction workup typically involves acidification of the mixture to precipitate the N-acylated amino acid, followed by extraction with a suitable organic solvent and subsequent purification steps like recrystallization to achieve high purity. google.com

Below is a table summarizing the typical reaction conditions and their impact on the synthesis.

ParameterConditionRationale and Impact on Yield/Purity
Temperature 20°C - 60°CBalances reaction rate with the prevention of side reactions and product degradation. Optimal temperatures, often between 30°C and 50°C, lead to higher yields. google.com
pH 6.5 - 10.0Maintained by adding aqueous alkali. Keeps the L-methionine amino group deprotonated and nucleophilic. Prevents racemization and hydrolysis of the acylating agent. google.com
Reactant Ratio 1.05 to 1.70 moles of acylating agent per mole of L-methionineA slight excess of the acylating agent ensures complete conversion of L-methionine, maximizing yield. A large excess can increase impurity formation. google.com
Solvent Aqueous medium, often with a co-solventFacilitates the dissolution of the amino acid salt and allows for effective pH control. The choice of extraction solvent (e.g., ethyl acetate) during workup is critical for purity. google.com

Chiral Purity Considerations in Synthetic Approaches

Maintaining the chiral integrity of the L-methionine backbone is a paramount consideration in the synthesis of this compound. Since biological activity is often stereospecific, ensuring the final product is enantiomerically pure is crucial. The starting material must be optically pure L-methionine, as chemical synthesis of amino acids often produces racemates unless specific asymmetric synthesis methods are employed. fz-juelich.dersc.org

During the acylation reaction, conditions must be carefully controlled to prevent racemization at the α-carbon of the methionine moiety. Harsh conditions, such as excessively high temperatures or extreme pH levels, can lead to the loss of stereochemical integrity. The use of mild reaction conditions, as outlined in the optimization section, is therefore essential not only for yield and chemical purity but also for chiral purity. google.com

Verification of chiral purity is a critical step in the characterization of the final product. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (e.e.). nih.govsigmaaldrich.com The development of various CSPs has enabled the successful separation of a wide range of N-blocked amino acids, ensuring that the final product meets the required stereochemical standards. sigmaaldrich.com

Enzymatic Degradation and Metabolic Fate of this compound

Role of Fatty Acid Amide Hydrolase (FAAH) in N-Acylamide Catabolism

The primary enzyme responsible for the degradation of the N-acylamide family of signaling lipids is Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is an integral membrane protein belonging to the amidase signature (AS) family of serine hydrolases. nih.gov Its principal role is to terminate the signaling of endogenous fatty acid amides, such as the endocannabinoid anandamide (B1667382) and other related lipids like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), by hydrolyzing the amide bond. nih.govmdpi.com

Given the structural similarity of this compound to known FAAH substrates (i.e., a fatty acid linked to an amine via an amide bond), it is metabolized through the same catalytic mechanism. FAAH acts to hydrolyze the amide bond of this compound, leading to its catabolism and the release of its constituent molecules: palmitic acid and L-methionine. This enzymatic action terminates any potential biological activity of the parent molecule. The inactivation of N-acylamides by FAAH is a key regulatory point in their signaling pathways. accurateclinic.comresearchgate.net

Identification of Other Hydrolytic Enzymes and Degradation Pathways

While FAAH is considered the principal catabolic enzyme for fatty acid amides, other hydrolytic enzymes may also contribute to the degradation of this compound. nih.govresearchgate.net The broader class of amidohydrolases contains numerous enzymes with the potential to cleave amide bonds, although their specificity for N-acyl amino acids may be lower than that of FAAH. In addition to FAAH, other enzymes such as acyl-protein thioesterases (APT1, APT2) and palmitoyl-protein thioesterases (PPT1) are involved in lipid metabolism, specifically in depalmitoylation processes, but these typically act on thioester linkages in proteins rather than amide bonds in free lipids. nih.gov

Once this compound is hydrolyzed into its constituent parts, palmitic acid and L-methionine enter their respective metabolic pathways.

Palmitic Acid: As a common saturated fatty acid, it can be activated to Palmitoyl-CoA and undergo β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in various biosynthetic pathways.

L-methionine: This essential amino acid rejoins the body's methionine pool. It can be used for protein synthesis or be metabolized through various pathways, including conversion to S-adenosylmethionine (SAM), a universal methyl group donor, and subsequent degradation to succinyl-CoA, an intermediate of the citric acid cycle. nih.govlibretexts.org

Therefore, the metabolic fate of this compound is ultimately tied to the well-established catabolic pathways of fatty acids and amino acids following its initial hydrolysis.

Molecular Mechanisms and Cellular Functions of N Palmitoyl L Methionine

Influence on Fundamental Cellular Processes

N-Palmitoyl-L-methionine and related lipid molecules play integral roles in governing fundamental cellular activities, from movement and communication to inflammatory and metabolic regulation.

Mechanisms Governing Regulation of Cell Migration

N-acyl amides have been identified as playing a role in the complex process of cell migration. wikipedia.org A key mechanism through which the palmitoyl (B13399708) group can influence cellular motility is through protein palmitoylation—the reversible attachment of a palmitoyl fatty acid chain to a protein. frontiersin.org This modification increases the protein's hydrophobicity, often directing it to cellular membranes and modulating its function.

A specific example of this regulation is seen in vascular development. The enzyme glutamine synthetase, acting independently of its metabolic function, is required for the migration of endothelial cells. uniprot.org It achieves this by regulating the membrane localization and subsequent activation of the GTPase RHOJ, a process that is believed to be dependent on the palmitoylation of RHOJ. uniprot.org This illustrates how the attachment of a palmitoyl group can be a critical step in controlling the function of proteins that govern cell movement.

Modulation of Inflammatory Responses at the Cellular Level

The palmitoyl component of this compound links it to protein palmitoylation, a critical regulatory process in inflammatory signaling. frontiersin.orgnih.gov Palmitoylation can alter the stability, localization, and interactions of proteins involved in inflammation. frontiersin.org

Several N-acylated amino acids have demonstrated direct anti-inflammatory effects. For instance, N-palmitoyl-D-glucosamine (PGA), which belongs to the ALIAmide (autacoid local injury antagonism) family, has been shown to reduce the severity of colitis in preclinical models. mdpi.com It exerts this effect by downregulating the TLR-4/NLRP3/iNOS inflammatory pathway through the activation of PPAR-α receptors. mdpi.com Similarly, Palmitoylethanolamide (B50096) (PEA), another N-acylamide, mediates anti-inflammatory actions by activating the nuclear receptor PPAR-α, which plays a crucial role in regulating inflammation. mdpi.com PEA is also known to modulate the activation of mast cells and glia, key cellular players in neuroinflammation. nih.gov

Molecule/ProcessTarget/PathwayCellular Outcome in InflammationReference
Protein PalmitoylationInflammation-associated proteins (e.g., NLRP3)Regulates membrane localization and activation of inflammatory signaling proteins. frontiersin.org
N-palmitoyl-D-glucosamine (PGA)TLR-4/NLRP3 inflammasome, PPAR-αInhibits inflammasome activation and reduces inflammatory response. mdpi.com
Palmitoylethanolamide (PEA)PPAR-α, Mast cells, GliaDown-modulates mast cell activation and reduces neuroinflammation. mdpi.comnih.gov

Roles in Cellular Metabolic Homeostasis and Regulation

This compound is composed of two molecules, each central to cellular metabolism. Its roles in metabolic homeostasis can be understood by examining its constituent parts.

The palmitoyl group is derived from palmitic acid. In the cell, palmitic acid is converted to palmitoyl-CoA, a key metabolite that can either be used for energy production or serve as the substrate for protein palmitoylation. nih.gov This dual role places palmitoylation at the intersection of energy metabolism and cellular signaling, allowing the metabolic state of the cell to directly influence protein function and localization. nih.gov Palmitoylation has emerged as a significant regulator of mitochondrial metabolic processes and the function of membrane transport proteins that control substrate uptake. nih.gov

Methionine is an essential amino acid with a pivotal role in metabolism. wikipedia.org It is a precursor for the synthesis of other key molecules like cysteine, carnitine, and taurine. wikipedia.org Crucially, methionine is converted into S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, and proteins, which is fundamental for epigenetic regulation. wikipedia.orgnih.gov Cellular mechanisms are in place to sense the availability of methionine and SAM, adjusting cellular programs in response to low levels. nih.gov The regulation of methionine transport into the cell is a rate-limiting step for processes like T-cell proliferation and differentiation, highlighting its importance in controlling fundamental cellular functions. nih.gov

ComponentKey Metabolic RoleCellular FunctionReference
Palmitoyl Group (from Palmitoyl-CoA)Substrate for protein palmitoylationLinks energy metabolism to the regulation of protein function, localization, and stability. nih.gov
L-Methionine Precursor to S-adenosylmethionine (SAM)Serves as the primary methyl donor for methylation of DNA, RNA, and proteins; essential for redox balance and protein synthesis. wikipedia.orgnih.gov

Intracellular Dynamics and Subcellular Localization

The intracellular behavior of this compound is largely dictated by the process of palmitoylation, a reversible post-translational modification where a palmitate group is attached to a protein. wikipedia.orgnih.gov This modification enhances the hydrophobicity of proteins, playing a crucial role in their association with cell membranes, subcellular trafficking, and the modulation of protein-protein interactions. wikipedia.org

The attachment of a palmitoyl group to a molecule, as in this compound, significantly increases its hydrophobicity, thereby promoting its association with cellular membranes. nih.gov This process is fundamental to the subcellular localization and trafficking of many proteins. nih.gov Palmitoylation is a dynamic and reversible process, which allows for the regulation of a protein's location and function within the cell. wikipedia.orgnih.gov

Lipid Raft Affinity:

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. nih.gov These domains are involved in various cellular processes, including signal transduction. The affinity of proteins for lipid rafts can be modulated by post-translational modifications like palmitoylation. nih.gov The saturated acyl chain of the palmitoyl group is thought to favor the ordered lipid environment of rafts. nih.govembopress.org

Studies have shown that palmitoylation is a key determinant for the partitioning of many integral membrane proteins into lipid rafts. nih.govcumbria.ac.ukresearchgate.net For instance, the linker for activation of T cells (LAT), a critical adaptor in immune signaling, requires palmitoylation at two juxtamembrane cysteines for its enrichment in the raft phase. nih.govcumbria.ac.uk This suggests that the palmitoyl group of this compound could similarly direct its association with these membrane microdomains.

Table 1: Factors Influencing Lipid Raft Affinity

Factor Description Impact on Raft Affinity
Palmitoylation Covalent attachment of a 16-carbon saturated fatty acid. Increases affinity by favoring the ordered lipid environment of rafts. nih.govcumbria.ac.uk
Oligomerization The process of protein subunits binding together. Can enhance the raft affinity of already raft-associated components. nih.gov
Cholesterol Interaction Direct binding of proteins to cholesterol within the membrane. Can play a role in the membrane association of certain proteins. nih.gov

Palmitoylation is known to modulate protein-protein interactions, which is essential for the formation of functional protein complexes. By anchoring proteins to specific membrane locations, palmitoylation can increase the local concentration of interacting partners, thereby facilitating their association. wikipedia.org

The methionine residue in this compound could also contribute to these interactions. Methionine's side chain, with its sulfur atom, possesses unique properties, including polarizability and the ability to form S-aromatic motifs, which can contribute to the stability of protein structures and interactions. nih.govmdpi.comresearchgate.net The structural plasticity of methionine allows it to be an optimal amino acid for transient protein-protein interactions, which are central to molecular recognition. nih.gov

In biological systems, the palmitoyl group is typically attached to cysteine residues via a thioester linkage (S-palmitoylation). nih.gov However, the acyl group can migrate from a sulfur atom to a nitrogen atom, a process known as S- to N-palmitoyl transfer. nih.govresearchgate.net This can result in the formation of a more stable amide bond at a lysine (B10760008) side chain or the N-terminus of a protein (N-palmitoylation). nih.gov

The mechanism of N-palmitoylation is still under investigation, with some evidence suggesting it can occur through an intramolecular S- to N-palmitoyl transfer, while other studies indicate a direct enzymatic catalysis. nih.gov This transfer can happen either intra- or inter-molecularly, with the peptide N-terminus being a preferred site for migration. nih.govresearchgate.net The potential for S- to N-palmitoyl transfer adds a layer of complexity to the regulation of protein localization and function, as the stability and properties of the linkage change. nih.gov It is conceivable that this compound could be involved in or be a product of such transfer reactions within the cell.

Table 2: Comparison of S- and N-Palmitoylation

Feature S-Palmitoylation N-Palmitoylation
Linkage Thioester bond to a cysteine residue. nih.gov Amide bond to a lysine residue or the protein N-terminus. nih.gov
Reversibility Generally reversible. wikipedia.org Generally considered more stable and less reversible. nih.gov
Formation Primarily enzymatic, catalyzed by DHHC palmitoyltransferases. nih.gov Can result from S- to N-palmitoyl transfer or direct enzymatic action. nih.gov
Biological Role Regulates protein trafficking, membrane localization, and signaling. nih.gov Biological functions are less understood but are thought to involve interaction with lipid bilayers. nih.gov

Interrelationship with L Methionine Metabolism and Sulfur Amino Acid Pathways

L-Methionine as a Primary Constituent and its Metabolic Significance

L-methionine is a crucial amino acid with multifaceted roles in cellular metabolism, extending beyond its fundamental function as a building block for proteins. wikipedia.org It serves as a key precursor for the synthesis of other vital sulfur-containing compounds and is central to major metabolic hubs, including the S-adenosylmethionine (SAM) cycle, cellular methylation reactions, and glutathione (B108866) synthesis. caldic.com

The metabolism of L-methionine is dominated by its conversion to S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biochemical reactions. caldic.comwikipedia.org This conversion is the first step in the SAM cycle and is catalyzed by the enzyme methionine adenosyltransferase (MAT), which utilizes ATP. nih.gov SAM is a high-energy compound due to the positively charged sulfur atom, which makes the attached methyl group readily transferable to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids. youtube.com Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). caldic.com SAH is then hydrolyzed to homocysteine and adenosine. wikipedia.org Homocysteine can subsequently be remethylated to regenerate methionine, thus completing the cycle. nih.gov

As the primary methyl donor, SAM, derived from L-methionine, is indispensable for cellular methylation reactions. mdpi.com These reactions are critical for a vast array of cellular processes. Methylation of DNA and histones are key epigenetic modifications that regulate gene expression without altering the DNA sequence. nih.gov Dietary fluctuations in methionine can alter the intracellular levels of SAM and SAH, thereby influencing DNA methylation patterns and gene expression. nih.gov For instance, supplementation with L-methionine has been shown to modulate the methylation status of histones under certain conditions. nih.gov The ratio of SAM to SAH is often considered a "methylation index," reflecting the cell's capacity for methylation. nih.gov

L-methionine metabolism is also directly linked to the synthesis of glutathione (GSH), a major intracellular antioxidant that plays a pivotal role in maintaining cellular redox homeostasis. researchgate.net Through the transsulfuration pathway, homocysteine, an intermediate in the SAM cycle, can be converted to cysteine. researchgate.net This pathway involves the sequential action of cystathionine (B15957) β-synthase and cystathionine γ-lyase. nih.gov The synthesized cysteine is then utilized, along with glutamate (B1630785) and glycine (B1666218), for the synthesis of glutathione. nih.gov Consequently, the metabolic flux through the methionine pathway is crucial for sustaining the cellular pool of GSH, which is essential for detoxifying reactive oxygen species and protecting cells from oxidative damage. nih.gov

Mechanisms of L-Methionine Transport and Cellular Uptake

The cellular uptake of L-methionine is a mediated process involving specific transport proteins, as its ionic nature prevents significant diffusion across biological membranes. researchgate.net A multitude of amino acid transport systems with overlapping substrate specificities are responsible for the transfer of amino acids across the plasma membrane. researchgate.net The specific transporters involved can vary between different cell and tissue types. researchgate.net While direct studies on the transport of N-Palmitoyl-L-methionine are scarce, research on other N-acyl amino acids suggests they are cell-permeable. nih.gov The mechanisms for the cellular uptake of these lipidated amino acids, however, remain largely to be elucidated. nih.gov The hydrophobic palmitoyl (B13399708) chain of this compound likely influences its interaction with cellular membranes and may facilitate its transport into cells.

Transporter FamilySubstrate(s)Driving ForceTissue Distribution
System L Large neutral amino acids (including L-methionine)Na+-independent exchangeUbiquitous
System A Small neutral amino acidsNa+-dependentUbiquitous
System ASC Small neutral amino acidsNa+-dependent exchangeUbiquitous

This table summarizes the major amino acid transport systems involved in L-methionine uptake.

Metabolic Flux Analysis in Relation to this compound Formation and Turnover

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell. While comprehensive metabolic flux analysis specifically for this compound has not been extensively reported, the metabolic pathways for the broader class of N-acyl amino acids are beginning to be understood. nih.gov The formation of N-acyl amino acids can theoretically involve the direct condensation of a fatty acid (or its CoA derivative) with an amino acid. nih.govresearchgate.net The degradation, or turnover, of these molecules can occur via hydrolysis, catalyzed by enzymes such as fatty acid amide hydrolase (FAAH), which would release the constituent fatty acid and amino acid. nih.govresearchgate.net

Studies on N-acetyl-L-methionine, a structurally related compound, have shown that the L-methionine moiety is metabolically equivalent to free L-methionine. nih.govdocumentsdelivered.com This suggests that upon hydrolysis of this compound, the released L-methionine would enter the same metabolic pathways as dietary L-methionine, contributing to the SAM cycle, protein synthesis, and glutathione synthesis.

Impact on Protein Synthesis and Catabolism Pathways

As a derivative of an essential amino acid, the metabolism of this compound can be linked to protein synthesis and catabolism. The initiation of protein synthesis in eukaryotes and archaea requires L-methionine. nih.gov Although the initiating methionine is often cleaved from the nascent polypeptide chain, internal methionine residues are crucial for protein structure and function. nih.gov Studies with N-acetylated derivatives of L-methionine have demonstrated that the methionine from these compounds is as available for protein synthesis as free L-methionine. nih.govdocumentsdelivered.com This implies that the L-methionine released from the breakdown of this compound can be incorporated into newly synthesized proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Palmitoyl-L-methionine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves the acylation of L-methionine with palmitoyl chloride under controlled conditions. Key parameters include stoichiometric ratios (e.g., 1:1.2 for methionine:palmitoyl chloride), reaction temperature (0–4°C to minimize side reactions), and solvent selection (e.g., dichloromethane or THF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical for isolating high-purity products (>95%). Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm acylation via disappearance of the methionine amino proton (δ ~1.5 ppm) and appearance of the palmitoyl carbonyl signal (δ ~173 ppm in ¹³C NMR).
  • Mass Spectrometry : ESI-MS or MALDI-TOF should show [M+H]⁺ peaks at m/z 430.3 (C₂₁H₄₁NO₃S).
  • Elemental Analysis : Match calculated and observed C, H, N, S percentages (e.g., C: 65.7%, H: 10.8%). Purity validation requires HPLC with UV detection (λ = 214 nm) and system suitability criteria (e.g., resolution >2.0 from impurities) .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the methionine thioether group. For aqueous solutions, use pH 6–7 buffers (e.g., phosphate) and avoid prolonged exposure to temperatures >25°C. Monitor degradation via LC-MS; instability manifests as sulfoxide formation (m/z +16) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across cell-based studies?

  • Methodological Answer : Discrepancies often arise from variability in experimental design:

  • Cell Line Selection : Test across multiple lines (e.g., HEK293, HeLa) to assess cell-type specificity.
  • Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to identify non-linear effects.
  • Validation Controls : Include palmitic acid and free L-methionine to differentiate acylated vs. non-acylated effects. Statistical analysis (ANOVA with post-hoc tests) should account for batch-to-batch compound variability .

Q. What experimental strategies are effective for studying the membrane interaction dynamics of this compound?

  • Methodological Answer : Employ biophysical assays:

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 chips to measure binding kinetics (ka/kd).
  • Fluorescence Anisotropy : Label the compound with BODIPY-FL and monitor partitioning into model membranes (e.g., DOPC/DPPC liposomes).
  • MD Simulations : Use GROMACS with CHARMM36 force fields to predict insertion depth and hydrogen bonding with phospholipid headgroups .

Q. How can researchers validate the enzymatic hydrolysis of this compound in metabolic studies?

  • Methodological Answer : Develop an LC-MS/MS assay to detect hydrolysis products (L-methionine and palmitic acid). Incubate the compound with tissue homogenates (e.g., liver S9 fractions) and quantify metabolites using isotopically labeled internal standards (e.g., D₃-methionine). Kinetic parameters (Km, Vmax) should be compared against known substrates of candidate enzymes (e.g., paraoxonase-1) .

Q. What analytical approaches address batch-to-batch variability in this compound synthesis for reproducibility?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Track reaction pH, mixing efficiency, and drying time.
  • Multivariate Analysis : Use PCA or PLS models to correlate raw material attributes (e.g., palmitoyl chloride purity) with final product impurity profiles.
  • Reference Standards : Cross-validate batches using certified reference materials (CRMs) from pharmacopeial sources .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Solubility contradictions often reflect polymorphic forms or aggregation. Characterize solid-state forms via XRD and DSC. For solvent compatibility:

  • Polar Solvents : Use DMSO or ethanol for stock solutions (10 mM), but avoid aqueous dilution below critical micelle concentration (CMC ~0.1 mM).
  • Non-Polar Solvents : Test in chloroform with 0.1% TFA to disrupt micelle formation. Dynamic light scattering (DLS) can monitor aggregation .

Q. What statistical frameworks are suitable for meta-analysis of N-Palmitoyl-L-methotoxicity data across preclinical studies?

  • Methodological Answer : Apply random-effects models to account for interspecies variability (e.g., murine vs. primate models). Adjust for publication bias using funnel plots and Egger’s regression. Stratify by administration route (oral vs. intravenous) and endpoint (e.g., hepatic vs. renal toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.